5- vs 6-Regioisomer Differentiation
The 5-substituted regioisomer (CAS 19815-97-5) is chemically and functionally distinct from the more common 6-substituted analog (CAS 4629-54-3). The substitution pattern directly influences the molecule's physicochemical properties and its utility as a building block. The 5-substituted compound has a reported melting point range of 71-99 °C, while the 6-substituted isomer is often reported as a solid with a different melting profile [1]. This difference in physical state can be critical for handling and formulation during synthesis [2].
| Evidence Dimension | Regioisomeric substitution pattern and melting point |
|---|---|
| Target Compound Data | 5-substituted bromoacetyl group; Melting point: 71-99 °C [1] |
| Comparator Or Baseline | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 4629-54-3) |
| Quantified Difference | Qualitatively different melting point range; 6-substituted analog is often a solid with a distinct melting profile |
| Conditions | Vendor-reported physicochemical properties |
Why This Matters
The specific regioisomer is essential for correct downstream reactivity and target engagement; using the incorrect analog will lead to off-target results and synthetic failure.
- [1] MolBase. (n.d.). 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone (CAS 19815-97-5). Retrieved from MolBase website. View Source
- [2] PubChem. (n.d.). 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (CAS 4629-54-3). Retrieved from PubChem website. View Source
